molecular formula C15H21NO5 B1273646 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid CAS No. 500788-85-2

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

Cat. No. B1273646
M. Wt: 295.33 g/mol
InChI Key: HTVHHPNRENCUJY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Boc-amino acid is C₁₅H₂₁NO₅ , with a molecular weight of 295.33 g/mol . The chiral center at the α-carbon results in two enantiomers: ®-Boc-amino acid and (S)-Boc-amino acid. The tert-butoxycarbonyl group provides steric hindrance, affecting its reactivity and stability.

Scientific Research Applications

  • Metabolic Pathway Analysis :

    • In a study, altered amino acid metabolism was monitored in rats following the administration of γ-hydroxybutyric acid. The metabolic profiling of amino acids was performed using derivatization methods, including ethoxycarbonyl/tert-butyldimethylsilyl, which is relevant due to the tert-butoxycarbonyl functional group present in (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid. This study provides insights into metabolic alterations and the potential role of such derivatives in metabolic studies (Seo et al., 2018).
  • Pharmacokinetic Profiling :

    • Research involving a taxane analog closely related to (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid highlighted the importance of understanding the metabolism and excretion pathways of therapeutic compounds. This study detailed the pharmacokinetics of an oral taxane analog, shedding light on the metabolic pathways involving tert-butyl groups, which could be pertinent for the metabolism of tert-butoxycarbonyl-protected compounds (Ly et al., 2009).
  • Stereochemistry and Biological Activity :

    • The stereochemistry of compounds significantly influences their biological activity. For instance, a study on the teratogenic activity of 2-ethylhexanoic acid, a metabolite of di-(2-ethylhexyl)phthalate, highlighted the importance of stereochemistry. The (R)- and (S)- enantiomers of the compound exhibited different levels of biological activity, suggesting that the configuration of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid could also play a critical role in its biological interactions (Hauck et al., 1990).

Future Directions

: Comprehensive Exergoeconomic Analysis and Optimization of a Novel Zero-Carbon-Emission Multi-Generation System : ChemScene - ®-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

properties

IUPAC Name

(3R)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHHPNRENCUJY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375895
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

CAS RN

500788-85-2
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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